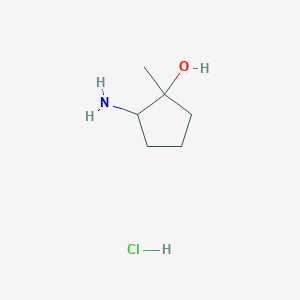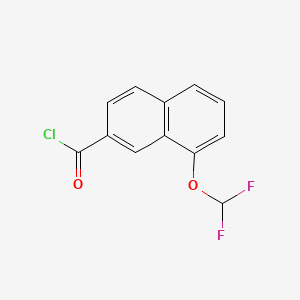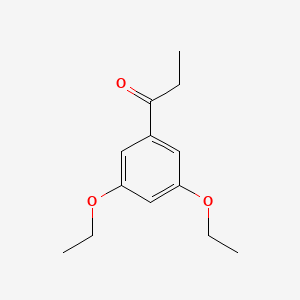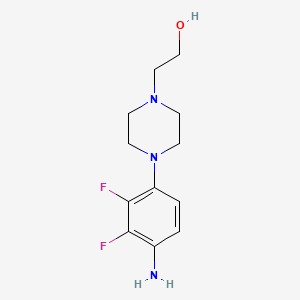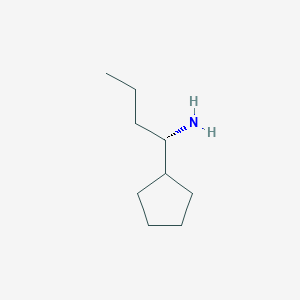![molecular formula C13H16O3S B14066353 Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate CAS No. 100612-81-5](/img/structure/B14066353.png)
Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a formylphenyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester typically involves the reaction of 4-formylphenyl thiol with 2-methylpropanoic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Common solvents used in the industrial production include dichloromethane and toluene.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-[(4-carboxyphenyl)thio]-2-methylpropanoic acid.
Reduction: 2-[(4-hydroxyphenyl)thio]-2-methylpropanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-[(4-hydroxyphenyl)thio]-2-methyl-, ethyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
Propanoic acid, 2-[(4-methoxyphenyl)thio]-2-methyl-, ethyl ester: Contains a methoxy group instead of a formyl group.
Uniqueness
Propanoic acid, 2-[(4-formylphenyl)thio]-2-methyl-, ethyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
100612-81-5 |
|---|---|
Formule moléculaire |
C13H16O3S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
ethyl 2-(4-formylphenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C13H16O3S/c1-4-16-12(15)13(2,3)17-11-7-5-10(9-14)6-8-11/h5-9H,4H2,1-3H3 |
Clé InChI |
HXSQEIDMLZIWDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)SC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



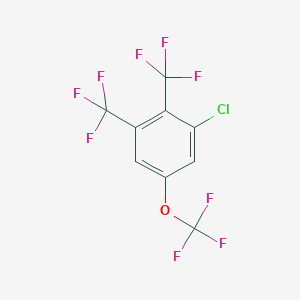
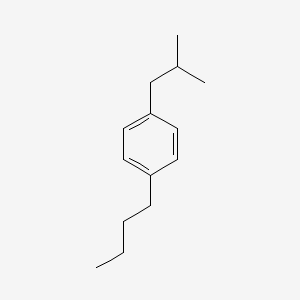
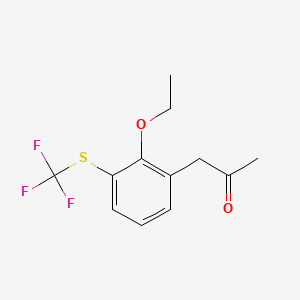

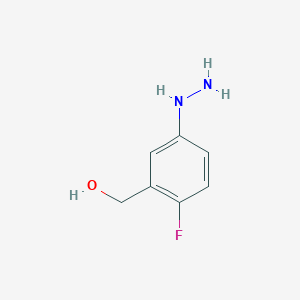
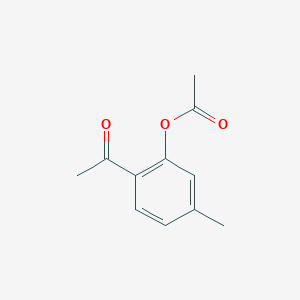
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
